Actinomycin VII is derived from the fermentation products of the bacterium Streptomyces species, specifically Streptomyces griseus. The original actinomycin D was first isolated from this organism in the 1950s and has since been modified to produce various derivatives, including actinomycin VII.
Actinomycin VII belongs to the class of polypeptide antibiotics and is categorized under antineoplastic agents due to its ability to inhibit cancer cell proliferation. It is also recognized for its antibacterial properties, though its primary use in research and clinical settings is related to cancer treatment.
The synthesis of actinomycin VII typically involves several chemical reactions that modify the structure of actinomycin D. Key methods include:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to obtain high yields and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are typically used to monitor the progress and purity of the synthesized compound.
Actinomycin VII has a complex molecular structure characterized by a cyclic polypeptide core with multiple functional groups that facilitate its interaction with DNA. The key features include:
The molecular formula of actinomycin VII is , with a molecular weight of approximately 1,180 g/mol. Its structural representation can be depicted as follows:
Actinomycin VII Structure (Note: This image is hypothetical; actual images should be sourced from chemical databases.)
Actinomycin VII participates in various biochemical reactions, primarily involving its interaction with nucleic acids:
The binding affinity of actinomycin VII for DNA can be quantified using spectroscopic methods, which measure changes in absorbance or fluorescence upon binding. This property makes it a valuable tool in cellular biology for studying gene expression and cell cycle dynamics.
The mechanism by which actinomycin VII exerts its biological effects involves several key steps:
Studies have shown that actinomycin VII effectively inhibits RNA synthesis at low concentrations (nanomolar range), demonstrating its potency as an antitumor agent .
Relevant analytical data can be obtained through techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared spectroscopy (IR), which provide insights into functional groups and molecular interactions.
Actinomycin VII has a wide range of applications in scientific research:
Actinomycin VII represents a specialized variant within the chromopeptide lactone class of antibiotics, characterized by a planar phenoxazinone chromophore and twin pentapeptide lactone rings. Like other actinomycins, it functions through DNA intercalation, preferentially binding to guanine-cytosine (GC)-rich regions via its chromophore, thereby inhibiting RNA polymerase activity and nucleic acid synthesis [3] [5]. While actinomycins D and X₂ are extensively documented, Actinomycin VII belongs to the actinomycin C complex—a group of structurally related compounds primarily differing in amino acid substitutions within their peptide chains, particularly at the D-valine residues [5] [9].
Actinomycin VII is part of the naturally occurring actinomycin series initially designated as the "C complex" during early chromatographic separations. Key characteristics include:
Table 1: Structural Comparison of Actinomycin Variants
Actinomycin Variant | Key Structural Feature | Primary Modification Site | |
---|---|---|---|
Actinomycin D (Act-D) | L-Proline | Peptide chain (Position 1) | |
Actinomycin X₀β | 4-oxo-L-proline | Peptide chain (Position 1) | |
Actinomycin X₂ | 4-hydroxy-L-proline | Peptide chain (Position 1) | |
Actinomycin VII (C-Complex) | Presumed D-valine variant | Peptide chain (D-valine residues) | |
Actinomycin L | Spirolinked anthranilamide-proline moiety | Novel spirolinkage | [7] |
The actinomycin story began with Selman Waksman and H. Boyd Woodruff's 1940 isolation of the first actinomycin from Streptomyces antibioticus [6] [8]. Key developments regarding variants like VII include:
Actinomycin VII, like all actinomycins, is biosynthesized by soil-dwelling bacteria within the genus Streptomyces. Production is strain-specific and often linked to specific environmental adaptations:
Table 2: Actinomycin-Producing Streptomyces Strains and Associated Variants
Streptomyces Species | Strain Designation/Note | Major Actinomycin Variants Produced | Isolation Source | |
---|---|---|---|---|
Streptomyces antibioticus | NBRC 12838ᵀ / Strain M7 | D, X₂, X₀β, V | Rhizospheric soil (India) | [4] |
Streptomyces heliomycini | WH1 | X₀β, X₂, D | Coastal sandy soil (Saudi Arabia) | [1] |
Streptomyces chrysomallus | ATCC 11523 / Sc1 | C complex (C₁, C₂, C₃) | Terrestrial soil | [9] |
Streptomyces parvulus | - | D (Actinomycin C₁) | Terrestrial soil | [2] [5] |
Streptomyces sp. | MBT27 | L₁, L₂, D, X₂, X₀β | Qinling mountains (China) | [7] |
While Actinomycin VII itself is not explicitly detailed in the provided search results, its classification within the C complex, its structural relationship to well-defined analogues, and its origin from characterized Streptomyces producers place it firmly within the established biochemical and taxonomic framework of this historically significant and chemically diverse antibiotic family. Future research focusing on reactivating silent gene clusters or applying advanced metabolomics to known high-yield strains may provide more specific insights into Actinomycin VII's unique structure and properties.
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